molecular formula C11H11NO2 B14639844 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl- CAS No. 54026-27-6

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-

Cat. No.: B14639844
CAS No.: 54026-27-6
M. Wt: 189.21 g/mol
InChI Key: ORJYQENMECHTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, typically involves the reaction of ephedrine or pseudoephedrine with aldehydes. For instance, the reaction of pseudoephedrine with formaldehyde in an alkaline medium can yield the desired oxazolone derivative . The reaction conditions often include refluxing in anhydrous solvents such as benzene or acetonitrile to facilitate the formation of the oxazolone ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Mechanism of Action

The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is unique due to its specific substitution pattern and the resulting chemical reactivity. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .

Properties

CAS No.

54026-27-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,4-dimethyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ORJYQENMECHTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.